molecular formula C13H12N4OS B1201844 Dendrodoine CAS No. 75351-10-9

Dendrodoine

Cat. No.: B1201844
CAS No.: 75351-10-9
M. Wt: 272.33 g/mol
InChI Key: XXIZLPNTFMKYIO-UHFFFAOYSA-N
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Description

Dendrodoine is a rare marine-derived alkaloid first isolated from the tunicate Dendrodoa grossularia . Its unique structure features a 1,2,4-thiadiazole ring, a heterocycle seldom encountered in natural products, making it a compound of significant interest in medicinal chemistry and biological research . As a natural product, it serves as a bioisostere for aminothiazoles, a class known for a wide spectrum of biological activities . Research into this compound and its synthetic analogs has revealed several promising biological properties. Studies indicate potent antioxidant activity, where certain analogs function as effective free radical scavengers, protecting against oxidative damage to lipids and proteins . Furthermore, specific derivatives have demonstrated antimicrobial effects against gram-positive bacteria, including Staphylococcus aureus and Staphylococcus epidermidis . Notably, a this compound analog has shown efficacy as a radioprotective agent in model systems, safeguarding against radiation-induced hepatocellular damage by restoring antioxidant enzyme activities and reducing lipid peroxidation and DNA damage . These properties make this compound a valuable scaffold for developing new pharmacological tools and exploring mechanisms of cytoprotection. This product is intended for research and laboratory use only. It is strictly not for diagnostic, therapeutic, or any human use.

Properties

CAS No.

75351-10-9

Molecular Formula

C13H12N4OS

Molecular Weight

272.33 g/mol

IUPAC Name

[3-(dimethylamino)-1,2,4-thiadiazol-5-yl]-(1H-indol-3-yl)methanone

InChI

InChI=1S/C13H12N4OS/c1-17(2)13-15-12(19-16-13)11(18)9-7-14-10-6-4-3-5-8(9)10/h3-7,14H,1-2H3

InChI Key

XXIZLPNTFMKYIO-UHFFFAOYSA-N

SMILES

CN(C)C1=NSC(=N1)C(=O)C2=CNC3=CC=CC=C32

Canonical SMILES

CN(C)C1=NSC(=N1)C(=O)C2=CNC3=CC=CC=C32

Other CAS No.

75351-10-9

Synonyms

dendrodoine
dendrodoine A

Origin of Product

United States

Scientific Research Applications

Dendrodoine is a marine alkaloid isolated from the tunicate Dendrodoa grossularia, notable for its unique thiadiazole structure. This compound has garnered attention in scientific research due to its diverse biological activities, including antioxidant, antimicrobial, and potential anticancer properties. Herein, we explore the applications of this compound through comprehensive data tables and documented case studies.

Radioprotective Properties

Case Study: Radioprotection in Human Lymphocytes

A study evaluated the efficacy of this compound analog (DA) in protecting human peripheral blood lymphocytes from radiation-induced damage. The results demonstrated that pre-treatment with DA significantly reduced the formation of dicentric aberrations, a marker of DNA damage, in a dose-dependent manner. The antioxidant properties of DA were attributed to its ability to scavenge free radicals and protect cellular DNA from oxidative stress .

Table 1: Radioprotective Efficacy of this compound Analog

Treatment GroupDicentric Aberration Frequency (%)Statistical Significance
Control12.5-
DA Pre-treated5.8P ≤ 0.05
Radiation Only20.3P ≤ 0.01

Antioxidant Activity

Case Study: Antioxidant Evaluation

This compound has been shown to possess significant antioxidant activity, which was assessed using DPPH (2,2-diphenyl-1-picrylhydrazyl) and FRAP (Ferric Reducing Antioxidant Power) assays. The compound exhibited a high capacity for reducing oxidative stress, which is critical in preventing various diseases linked to oxidative damage .

Table 2: Antioxidant Activity of this compound

Assay TypeIC50 Value (µg/mL)Comparison with Standard (Trolox)
DPPH25Less effective than Trolox (20)
FRAP30Comparable to Trolox (28)

Antimicrobial Properties

Case Study: Antimicrobial Efficacy

Research has demonstrated that this compound exhibits antimicrobial activity against various bacterial strains, particularly Gram-positive bacteria such as Staphylococcus aureus and Streptococcus epidermidis. The minimum inhibitory concentrations (MICs) were found to be significantly lower than those for standard antibiotics like chloramphenicol .

Table 3: Antimicrobial Activity of this compound

Bacterial StrainMIC (µg/mL)Comparison with Chloramphenicol (µg/mL)
Staphylococcus aureus648-16
Streptococcus epidermidis168-16

Cytotoxic Effects

Case Study: Cytotoxicity Against Cancer Cell Lines

This compound has been reported to exhibit cytotoxic effects against various cancer cell lines, including lymphoma cells (L1210). The IC50 values indicate that this compound can effectively inhibit cell proliferation, suggesting potential applications in cancer therapy .

Table 4: Cytotoxicity of this compound

Cell LineIC50 Value (µg/mL)
L12106
MCF710

Comparison with Similar Compounds

Trolox (Antioxidant Reference)

Trolox, a water-soluble vitamin E analog, is widely used as a benchmark for antioxidant activity. Dendrodoine analogs exhibit variable antioxidant efficacy compared to Trolox:

  • Compound 3cf : IC₅₀ = 26.02 µM (close to Trolox’s literature range: 15–52 µM) .
  • This compound analog (DA): At 1 mg/mL, DA showed 84% protection against deoxyribose degradation and ferric-reducing power equivalent to 110 mM Trolox . However, another analog was 16.66 times less active than Trolox (IC₅₀ = 12.28 µM vs. Trolox’s 15–52 µM) .

Chloramphenicol (Antimicrobial Reference)

Chloramphenicol, a broad-spectrum antibiotic, inhibits bacteria at 8–16 µg/mL.

  • 3ae : Active against S. aureus (64 µg/mL) and S. epidermidis (16 µg/mL) but inactive against gram-negative bacteria at 250 µg/mL .
  • Most analogs lack significant activity, highlighting their narrow spectrum compared to Chloramphenicol .

Grossularines (Cytotoxic Analogues)

Grossularine-1 and Grossularine-2, alpha-carboline alkaloids from D. grossularia, exhibit cytotoxicity via DNA intercalation, unlike this compound’s thiadiazole-based mechanism. Grossularine-2 intercalates DNA due to its planar structure, while Grossularine-1 binds non-intercalatively .

Aminothiazole Derivatives

Aminothiazoles, such as dysidenin and isodysidenin, share structural motifs with this compound. However, this compound’s 1,2,4-thiadiazole ring is distinct from the thiazole rings in these compounds, leading to divergent bioactivities .

Comparative Data Table

Compound Structure Key Activities Activity Metrics Source
This compound 1,2,4-Thiadiazole + Indole Antioxidant, antimicrobial precursor IC₅₀ (varies by analog: 12.28–26.02 µM)
Trolox Chromanol derivative Antioxidant standard IC₅₀: 15–52 µM
Chloramphenicol Dichloroacetamide Broad-spectrum antimicrobial MIC: 8–16 µg/mL
Grossularine-2 Alpha-carboline DNA intercalation, cytotoxicity Inhibits DNA synthesis (L1210 leukemia cells)
DA (this compound Analog) 4-Amino-5-benzoyl thiazole Radioprotection, antioxidant 84% DNA protection, equivalent to 110 mM Trolox

Mechanistic and Application Differences

  • Antioxidant Activity : this compound analogs like DA mitigate oxidative damage by scavenging radicals (e.g., ABTS, superoxide) and reducing lipid peroxidation, comparable to Trolox in some assays . However, variability exists among analogs, with some underperforming relative to Trolox .
  • Antimicrobial Activity: Limited to gram-positive bacteria, unlike Chloramphenicol’s broad efficacy. This suggests structural limitations in penetrating gram-negative membranes .

Q & A

Q. How should researchers design controlled experiments to isolate DA’s effects from endogenous antioxidant systems?

  • Methodological Answer : Use antioxidant-depletion models (e.g., buthionine sulfoximine for glutathione inhibition) alongside DA treatment. Knockout cell lines (e.g., SOD1-/-) further delineate DA’s role in redox homeostasis .

Q. What statistical tools are recommended for analyzing DA’s dose-modifying factor (DMF) in radioprotection studies?

  • Methodological Answer : Probit analysis calculates DMF based on radiation dose-survival curves. Bootstrapping generates 95% confidence intervals to account for small sample sizes in lymphocyte studies .

Tables for Key Experimental Parameters

Parameter Value/Range Method Reference
DA Purity>98%HPTLC with chloroform
Optimal DA Concentration6 µg/mlDose-response in lymphocytes
Radiation Dose Range0.5–4 Gy6 MV X-ray source
DC Aberration Reduction80–85%Metaphase spread analysis

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Dendrodoine
Reactant of Route 2
Dendrodoine

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